molecular formula C17H18N2O3S B508768 1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole CAS No. 326885-49-8

1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole

Cat. No.: B508768
CAS No.: 326885-49-8
M. Wt: 330.4g/mol
InChI Key: MMVKPVIRJVGLCR-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole is a complex organic compound with a unique structure that combines a benzoimidazole core with an ethoxy-benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole typically involves multi-step organic reactions. One common method includes the sulfonylation of 5,6-dimethyl-1H-benzoimidazole with 4-ethoxy-benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole involves its interaction with specific molecular targets. The ethoxy-benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The benzoimidazole core can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole is unique due to the presence of both the ethoxy-benzenesulfonyl group and the dimethyl-substituted benzoimidazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-4-22-14-5-7-15(8-6-14)23(20,21)19-11-18-16-9-12(2)13(3)10-17(16)19/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVKPVIRJVGLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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